molecular formula C14H19NO B2809907 5-Benzyl-8-oxa-5-azaspiro[3.5]nonane CAS No. 1147107-80-9

5-Benzyl-8-oxa-5-azaspiro[3.5]nonane

Cat. No.: B2809907
CAS No.: 1147107-80-9
M. Wt: 217.312
InChI Key: GVQQQRIAKCQBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-8-oxa-5-azaspiro[3.5]nonane is a spiro compound characterized by a unique structure that includes both an oxygen and a nitrogen atom within its spiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-8-oxa-5-azaspiro[3.5]nonane typically involves the reaction of benzylamine with an appropriate oxirane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as a Lewis acid to facilitate the ring-closure process, forming the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-8-oxa-5-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of benzyl derivatives .

Scientific Research Applications

5-Benzyl-8-oxa-5-azaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-8-oxa-5-azaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
  • 2-Oxa-6-azaspiro[3.5]nonane oxalate
  • 7-Boc-2-oxa-7-azaspiro[3.5]nonane

Uniqueness

5-Benzyl-8-oxa-5-azaspiro[3.5]nonane is unique due to its specific spiro structure that includes both an oxygen and a nitrogen atom. This configuration provides distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-benzyl-8-oxa-5-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-5-13(6-3-1)11-15-9-10-16-12-14(15)7-4-8-14/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQQQRIAKCQBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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